molecular formula C16H25N3O5S B8598069 Ethyl 2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinoate CAS No. 247582-68-9

Ethyl 2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinoate

Cat. No.: B8598069
CAS No.: 247582-68-9
M. Wt: 371.5 g/mol
InChI Key: YOXICXXCICYQKS-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinoate is a useful research compound. Its molecular formula is C16H25N3O5S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

247582-68-9

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylate

InChI

InChI=1S/C16H25N3O5S/c1-4-18-7-9-19(10-8-18)25(21,22)13-11-14(16(20)24-6-3)15(17-12-13)23-5-2/h11-12H,4-10H2,1-3H3

InChI Key

YOXICXXCICYQKS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloro-5-(4-ethyl-1-piperazinylsulfonyl)nicotinoate (36.1 g, 0.1 mol) in ethanol (180 mL) was cooled to 10° C. with stirring. Sodium ethoxide (10.2 g, 0.15 mol) was added portionwise keeping the temperature below 20° C. The reaction mixture was then stirred at ambient temperature for 18 hours. The precipitate was filtered off and water (180 mL) added to the filtrate. The filtrate was then heated to 40° C. for 1 hour. Ethanol (180 mL) was then distilled off at ambient pressure and the remaining aqueous solution allowed to cool to ambient temperature. The precipitated product was then filtered off, washed with water and dried under vacuo at 50° C. to afford the title compound (12.6 g, 34%) as a light brown solid. M.p. 66-68° C. δ (CDCl3): 1.04 (3H, t), 1.39 (3H, t), 1.45 (3H, t), 2.41 (2H, q), 2.52 (4H, m), 3.08 (4H, m), 4.38 (2H, q), 2.57 (2H, q), 8.38 (1H, d), 8.61 (1H, d). m/z (Found: 372 [M+H]+, 100%. C16H26N305S requires 372.46).
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Yield
34%

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